molecular formula C15H21N3O4 B1378788 Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1461707-32-3

Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate

Cat. No. B1378788
CAS RN: 1461707-32-3
M. Wt: 307.34 g/mol
InChI Key: OYKVDHNZFSJFAJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1461707-32-3 . It has a molecular weight of 307.35 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is 1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a powder that is stored at room temperature . The compound has a molecular weight of 307.34 .

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. Below is a detailed analysis of its unique applications across different scientific research fields.

Synthesis of Novel Organic Compounds: Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can be used as a building block in the synthesis of a wide range of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The versatility of this compound allows for the creation of diverse molecular structures with potential pharmacological properties.

Antibacterial and Antifungal Agents: Derivatives of tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate have shown moderate activity against several microorganisms, indicating their potential as antibacterial and antifungal agents . This application is crucial in the development of new medications to combat resistant strains of bacteria and fungi.

Anticancer Research: Compounds containing the piperazine ring, which is a part of the tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate structure, have demonstrated anticancer activities . Research in this area could lead to the development of new chemotherapeutic agents.

Antiparasitic Treatments: The conformational flexibility and the presence of polar nitrogen atoms in the piperazine ring enhance the interaction with biological macromolecules, making it useful in antiparasitic drug development .

Antihistamine Development: The compound’s ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a candidate for the development of antihistamines, which are used to treat allergic reactions .

Antidepressant Formulations: Due to its easy modificability and proper alkalinity, tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can be incorporated into molecules that exhibit antidepressive activities .

Drug Discovery and Design: The incorporation of the piperazine ring from tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is considered an important synthetic strategy in the field of drug discovery. It allows for the adjustment of physicochemical properties to enhance drug efficacy .

Crystallography and Structural Analysis: The compound’s derivatives have been characterized by single crystal X-ray diffraction analysis, providing insights into molecular shapes and intermolecular interactions. This information is valuable for understanding the structural basis of biological activity and for designing molecules with desired properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H303, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-(2-nitroanilino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKVDHNZFSJFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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